molecular formula C11H8N2O2S B1647994 methyl 3-thiocyanato-1H-indole-6-carboxylate CAS No. 885266-73-9

methyl 3-thiocyanato-1H-indole-6-carboxylate

Cat. No. B1647994
CAS RN: 885266-73-9
M. Wt: 232.26 g/mol
InChI Key: TYZZJZMCTSZWNN-UHFFFAOYSA-N
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Description

“Methyl 3-thiocyanato-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C11H8N2O2S and a molecular weight of 232.26 .


Molecular Structure Analysis

The molecular structure of “methyl 3-thiocyanato-1H-indole-6-carboxylate” consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“Methyl 3-thiocyanato-1H-indole-6-carboxylate” has a molecular weight of 232.26 .

Scientific Research Applications

Synthetic Applications and Chemical Properties

Thiocyanation of Indoles : The treatment of indoles, including 2-phenylindole, 2-methylindole, and ethyl indole-2-carboxylate, with thiocyanogen in acetic acid, leads to the formation of 3-thiocyanatoindoles in quantitative yields. This process demonstrates the chemical versatility of indole derivatives, including methyl 3-thiocyanato-1H-indole-6-carboxylate, for further functionalization and application in complex molecule synthesis (Tamura, Kwon, Chun, & Ikeda, 1978).

Antiproliferative and Antimetastatic Activities : A study on β-carboline-based N-heterocyclic carbenes, synthesized via Mannich reaction involving methyl 3-thiocyanato-1H-indole-6-carboxylate derivatives, demonstrated significant antiproliferative activity against human breast cancer cells. These compounds induce G2/M phase cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents (Dighe, Khan, Soni, Jain, Shukla, Yadav, Sen, Meeran, & Batra, 2015).

Synthesis of Pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates, closely related to methyl 3-thiocyanato-1H-indole-6-carboxylate, were utilized in reactions with aryl isocyanates and isothiocyanates to synthesize various pyrimido[5,4-b]indole derivatives, showcasing the compound's utility in developing novel heterocyclic compounds with potential biological activities (Shestakov, Shikhaliev, Sidorenko, Kartsev, & Simakov, 2009).

Pharmacological Research

Anticancer Potentials : A series of 3-thiocyanato-1H-indoles, synthesized by diversifying the positions N-1, C-2, and C-5 of the heterocyclic core, including modifications on methyl 3-thiocyanato-1H-indole-6-carboxylate, showed promising antiproliferative activity against human cancer cell lines, indicating the potential for developing new anticancer therapies (Fortes, da Silva, da Silva, Kaufman, Militão, & Silveira, 2016).

properties

IUPAC Name

methyl 3-thiocyanato-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c1-15-11(14)7-2-3-8-9(4-7)13-5-10(8)16-6-12/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZZJZMCTSZWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-thiocyanato-1H-indole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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